4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method involves the reaction of 3-methylquinoxaline with piperidine to form an intermediate, which is then reacted with cyclopropyl methyl ketone and a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various triazole-based compounds .
Scientific Research Applications
4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole and quinoxaline structure and is known for its antiviral and antimicrobial activities.
Pyrazoline Derivatives: These compounds have a similar nitrogen-based heterocyclic structure and exhibit various biological activities, including antibacterial and antifungal properties.
Uniqueness
4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of cyclopropyl, quinoxaline, and triazole moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H24N6O/c1-13-18(22-17-6-4-3-5-16(17)21-13)25-11-9-14(10-12-25)19-23-24(2)20(27)26(19)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3 |
InChI Key |
AYPARWFFPVKLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Origin of Product |
United States |
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